Levomilnacipran hydrochloride

概要

説明

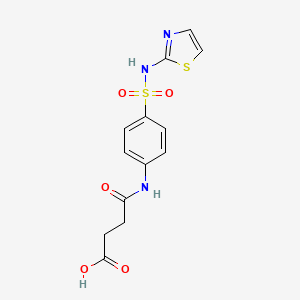

Levomilnacipran is a selective serotonin and norepinephrine reuptake inhibitor (SNRI) used to treat major depressive disorder (MDD) in adults . It is the more active 1S,2R-enantiomer in the racemate milnacipran .

Molecular Structure Analysis

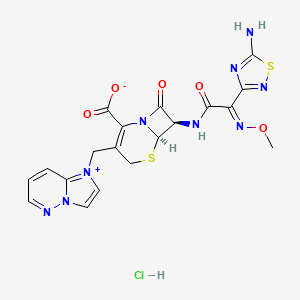

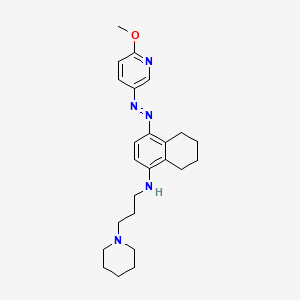

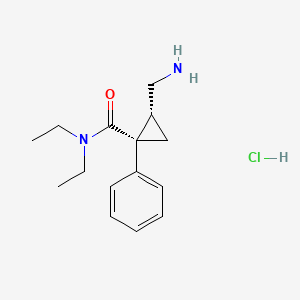

Levomilnacipran has a molecular formula of C15H22N2O and a molecular weight of 246.348 . It is the more active 1S,2R-enantiomer in the racemate milnacipran .Chemical Reactions Analysis

Levomilnacipran is a potent inhibitor of 5-HT and NE reuptake . It does not bind to any other receptors, ion channels, or transporters, including serotonergic (5HT1-7), α- and β adrenergic, muscarinic, or histaminergic receptors and Ca 2+, Na +, K + or Cl - channels to a significant degree .科学的研究の応用

Levomilnacipran Hydrochloride: Scientific Research Applications

1. Treatment of Major Depressive Disorder (MDD) Levomilnacipran hydrochloride is primarily indicated for the treatment of MDD in adults. Clinical studies have shown its effectiveness in alleviating depressive symptoms by acting as a selective serotonin and norepinephrine reuptake inhibitor (SNRI), with a more potent effect on norepinephrine reuptake .

Pharmacological Properties: As an SNRI, Levomilnacipran has a unique pharmacological profile, being the more active 1S,2R-enantiomer in the racemate milnacipran. Its mechanism of action involves preventing the reuptake of both serotonin and norepinephrine, enhancing their neurotransmission .

Development for Ischemic Stroke Recovery: Levomilnacipran is under development to aid in the recovery of patients who have suffered from ischemic stroke. The goal is to leverage its pharmacological action to improve neurological functions post-stroke .

作用機序

Target of Action

Levomilnacipran hydrochloride is a selective serotonin and norepinephrine reuptake inhibitor (SNRI) used to treat major depressive disorder (MDD) in adults . It binds with high affinity to human serotonin (5-HT) and norepinephrine (NE) transporters . These transporters are the primary targets of Levomilnacipran, and they play a crucial role in regulating the balance of serotonin and norepinephrine in the brain, which is essential for maintaining mood balance.

Mode of Action

Levomilnacipran works by blocking the reuptake of serotonin and norepinephrine, two neurotransmitters involved in mood . This increased availability of serotonin and norepinephrine in the synaptic cleft enhances neurotransmission, leading to improved mood in patients with MDD .

Biochemical Pathways

Levomilnacipran may exert antidepressant effects via upregulating BDNF/TrkB mediated PI3K/Akt/mTOR signaling pathway to improve synaptic plasticity . This pathway is crucial for cell survival and growth, and its activation leads to improved synaptic plasticity, which is often impaired in patients with depression .

Pharmacokinetics

Levomilnacipran has an apparent terminal elimination half-life of approximately 12 hours . It undergoes hepatic metabolism to form inactive metabolites, which are then excreted in the urine . About 58% of an oral dose of Levomilnacipran is excreted in the urine as unchanged drug . These ADME properties impact the bioavailability of Levomilnacipran, influencing its therapeutic effects.

Result of Action

The molecular and cellular effects of Levomilnacipran’s action include increased expression of postsynaptic dense 95 (PSD-95) and synaptophysin (Syn), proteins involved in synaptic plasticity . Additionally, Levomilnacipran elevates the expression level of brain-derived neurotrophic factor (BDNF), accompanied by increased tyrosine kinase B (TrkB), phosphorylated phosphatidylinositol 3-kinase (PI3K), phosphorylated protein kinase B (p-Akt), and phosphorylated mammalian target of rapamycin (p-mTOR) . These changes at the molecular and cellular level lead to improved synaptic plasticity and amelioration of depression-like behaviors .

Action Environment

The action, efficacy, and stability of Levomilnacipran can be influenced by various environmental factors. It’s important to note that individual patient characteristics, such as age, renal function, and concomitant medications, can influence the pharmacokinetics and pharmacodynamics of Levomilnacipran . Therefore, these factors should be considered when prescribing Levomilnacipran.

Safety and Hazards

将来の方向性

The recommended dosage range for levomilnacipran extended-release capsule is 40 mg to 120 mg once daily, with or without food . The clinical implications of more balanced elevations of serotonin and norepinephrine are unclear, but may include improved effectiveness, though also increased side effects .

特性

IUPAC Name |

(1S,2R)-2-(aminomethyl)-N,N-diethyl-1-phenylcyclopropane-1-carboxamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N2O.ClH/c1-3-17(4-2)14(18)15(10-13(15)11-16)12-8-6-5-7-9-12;/h5-9,13H,3-4,10-11,16H2,1-2H3;1H/t13-,15+;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNCDYJFPRPDERF-NQQJLSKUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C(=O)C1(CC1CN)C2=CC=CC=C2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN(CC)C(=O)[C@]1(C[C@H]1CN)C2=CC=CC=C2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801026201 | |

| Record name | Levomilnacipran hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801026201 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.81 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Levomilnacipran hydrochloride | |

CAS RN |

175131-60-9 | |

| Record name | Levomilnacipran hydrochloride [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0175131609 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Levomilnacipran hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801026201 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (1R,2S)-2-(aminomethyl)-N,N-diethyl-1-phenylcyclopropanecarboxamide hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | LEVOMILNACIPRAN HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/371U2ZK31U | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。